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molecular formula C6H5NO2S B2361480 2-Oxo-2-(thiophen-2-yl)acetamide CAS No. 26359-11-5

2-Oxo-2-(thiophen-2-yl)acetamide

Cat. No. B2361480
M. Wt: 155.17
InChI Key: FGLHMQCPPAAJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04987134

Procedure details

13.6 g of ammonia are passed into a cooled solution of 73.6 g of ethyl 2-thienylglyoxylate, and the resulting mixture is stirred at room temperature for 2 h. The solvent is stripped off in vacuo, and the residue is recrystallized from water:ethanol (80:20).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
73.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[S:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:13])[C:8](OCC)=[O:9]>>[S:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:13])[C:8]([NH2:1])=[O:9]

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
N
Step Two
Name
Quantity
73.6 g
Type
reactant
Smiles
S1C(=CC=C1)C(C(=O)OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from water:ethanol (80:20)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
S1C(=CC=C1)C(C(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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